![molecular formula C16H17FN6O B11780749 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the condensation of chloromethyloxadiazoles with ethylenediamines . This reaction is facilitated by the high reactivity of chloromethyloxadiazoles, which undergo nucleophilic substitution to form the triazolopyrazine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can optimize the reaction conditions, ensuring consistent quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学的研究の応用
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways essential for cancer cell survival and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[3,4-a]phthalazines: Exhibits leishmanicidal and anti-trypanosomal activities.
Triazolopiperazines: Evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.
Uniqueness
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one stands out due to its potent kinase inhibition properties, making it a promising candidate for anticancer drug development. Its unique structure allows for specific interactions with the ATP-binding site of kinases, providing a targeted approach to cancer therapy .
特性
分子式 |
C16H17FN6O |
|---|---|
分子量 |
328.34 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methyl]-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-13-3-1-12(2-4-13)11-23-16(24)22-10-7-19-14(15(22)20-23)21-8-5-18-6-9-21/h1-4,7,10,18H,5-6,8-9,11H2 |
InChIキー |
FMKRCNZSHUXSNW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


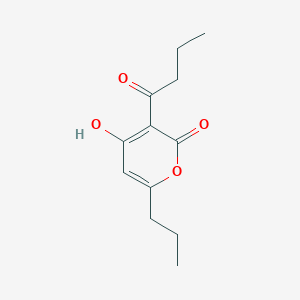
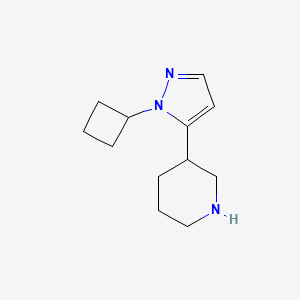
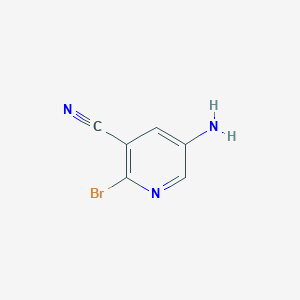

![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)
![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)
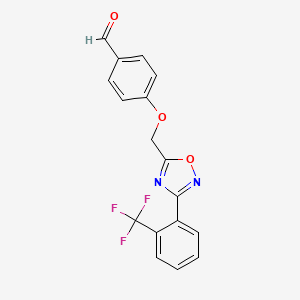
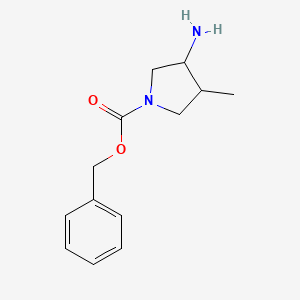
![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)




![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)
